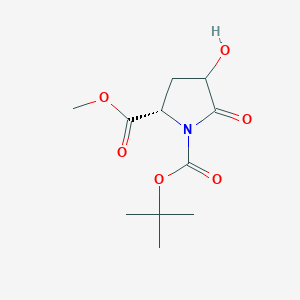

Boc-4-hydroxy-5-oxo-L-proline methyl ester

Descripción general

Descripción

Boc-4-hydroxy-5-oxo-L-proline methyl ester: is a synthetic derivative of L-proline, a naturally occurring amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 4-position, and a keto group at the 5-position, with a methyl ester at the carboxyl end. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis typically begins with L-proline as the starting material.

Protection: The amino group of L-proline is protected using a Boc group to form Boc-L-proline.

Functionalization: The hydroxyl group at the 4-position is introduced through hydroxylation, and the keto group at the 5-position is introduced through oxidation.

Esterification: The carboxyl group is then esterified with methanol to form the methyl ester.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods:

Batch Production: The synthesis is often carried out in batch processes, where each step is performed sequentially in separate reaction vessels.

Continuous Flow: Some industrial processes may use continuous flow chemistry to improve efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the 5-position keto group.

Reduction: Reduction reactions can be performed on the keto group to form the corresponding alcohol.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation Products: 4-hydroxy-5-oxo-L-proline derivatives.

Reduction Products: 4-hydroxy-5-hydroxy-L-proline derivatives.

Substitution Products: Various substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview:

Boc-4-hydroxy-5-oxo-L-proline methyl ester serves as a crucial building block in the synthesis of peptides. The Boc (tert-butyloxycarbonyl) group protects the amino functionality, allowing for selective reactions during peptide assembly.

Applications:

- Bioactive Compounds: It is utilized to synthesize peptides with specific biological activities, which are essential in drug development and therapeutic applications.

- Pharmaceuticals: The compound plays a vital role in creating peptide-based drugs targeting various diseases, including cancer and neurological disorders .

Drug Development

Overview:

The compound's structural features mimic natural amino acids, making it valuable in designing new pharmaceuticals.

Applications:

- Neurological Disorders: Research has shown its potential in developing drugs that target neurological conditions due to its ability to modulate biological pathways .

- Enzyme Inhibitors: It is investigated for its role as an intermediate in synthesizing enzyme inhibitors, which are critical for treating various diseases.

Bioconjugation

Overview:

this compound is employed in bioconjugation processes, facilitating the attachment of drugs to biomolecules like antibodies.

Applications:

- Targeted Therapy: This application enhances the specificity and efficacy of drug delivery systems, particularly in cancer therapy where targeted delivery can improve treatment outcomes .

Research in Metabolism

Overview:

The compound aids researchers in studying metabolic pathways and enzyme interactions.

Applications:

- Metabolic Pathways: It provides insights into how specific compounds are processed within biological systems, contributing to a better understanding of metabolic disorders .

- Enzyme Interactions: Studies involving this compound have revealed its interactions with various enzymes, helping elucidate mechanisms of action and potential therapeutic targets .

Cosmetic Formulations

Overview:

Beyond pharmaceutical applications, this compound is explored in cosmetic science for its beneficial properties.

Applications:

- Skin Care Products: Research indicates its potential use in formulations aimed at moisturizing and anti-aging effects, making it a candidate for innovative cosmetic products .

Case Studies and Research Findings

Mecanismo De Acción

The compound exerts its effects through its interaction with specific molecular targets and pathways. The Boc group protects the amino group, allowing for selective reactions at other positions. The hydroxyl and keto groups are involved in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparación Con Compuestos Similares

Boc-L-proline: Similar to the parent compound but without the hydroxyl and keto groups.

Boc-4-hydroxy-L-proline: Similar but lacks the keto group at the 5-position.

Boc-4-oxo-L-proline: Similar but lacks the hydroxyl group at the 4-position.

Uniqueness: Boc-4-hydroxy-5-oxo-L-proline methyl ester is unique due to the presence of both hydroxyl and keto groups, which allows for diverse chemical reactions and biological activities.

This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structure and functional groups enable a wide range of chemical transformations and biological interactions, contributing to its importance in various fields.

Actividad Biológica

Boc-4-hydroxy-5-oxo-L-proline methyl ester (Boc-4-OH-5-oxo-L-Pro) is a derivative of L-proline, an amino acid that plays significant roles in various biological processes. This article explores the biological activity of Boc-4-OH-5-oxo-L-Pro, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of Boc-4-OH-5-oxo-L-Pro is primarily attributed to its interactions with various biomolecules, including enzymes and proteins. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are essential for binding to target proteins.

Target Enzymes

Boc-4-OH-5-oxo-L-Pro may act as an inhibitor for dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can lead to increased levels of incretin hormones, enhancing insulin secretion and reducing glucagon release, thereby potentially aiding in glucose homeostasis .

Boc-4-OH-5-oxo-L-Pro exhibits several biochemical properties that make it a valuable compound in research:

- Peptide Synthesis : The Boc group serves as a protecting group for the amine functionality during peptide synthesis, allowing for controlled peptide bond formation.

- Reactivity : The presence of the carbonyl group (C=O) and the methyl ester enhances its reactivity, making it suitable for various biochemical reactions .

Cellular Effects

Research indicates that Boc-4-OH-5-oxo-L-Pro can influence cellular processes such as:

- Cell Signaling : It may alter signaling pathways that regulate cell growth and metabolism.

- Gene Expression : By interacting with specific proteins, it can modulate gene expression related to metabolic processes .

Case Studies and Research Findings

Several studies have investigated the effects of Boc derivatives on cancer cells and metabolic pathways:

- Proline Metabolism in Cancer : A study demonstrated that proline analogs could inhibit proline biosynthesis in breast cancer spheroids. The treatment with these analogs led to reduced spheroid growth and altered intracellular proline levels, indicating a potential therapeutic role in cancer treatment .

- Antimicrobial Activity : Other research has shown that compounds similar to Boc derivatives exhibit antimicrobial properties against various bacterial strains. For instance, conjugates formed with amino acids showed significant antibacterial activity with inhibition zones comparable to conventional antibiotics .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6/c1-11(2,3)18-10(16)12-6(9(15)17-4)5-7(13)8(12)14/h6-7,13H,5H2,1-4H3/t6-,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLIHXONXHCHHY-PKPIPKONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC(C1=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CC(C1=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718834 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367966-41-4 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.